The synthesis of androsta-4,8-diene-3,17-dione can be achieved through several methods, prominently featuring chemical reactions involving steroid precursors. One common approach involves the desulfinylation of 9α-hydroxyandrostenedione-type compounds. The process typically includes:
Androsta-4,8-diene-3,17-dione has a molecular formula of C19H24O2. Its structure features:
The molecular structure can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized for structural confirmation and analysis .
Androsta-4,8-diene-3,17-dione participates in various chemical reactions that are crucial for its transformation into other biologically active compounds:
These reactions are essential for producing derivatives that exhibit specific biological activities or therapeutic effects .
Androsta-4,8-diene-3,17-dione exhibits several notable physical and chemical properties:
These properties are critical for handling and formulation in pharmaceutical applications .
Androsta-4,8-diene-3,17-dione has several scientific uses:
The versatility of this compound makes it valuable in both clinical applications and academic research settings .
Androsta-4,8-diene-3,17-dione (CAS 68539-12-8) belongs to the C₁₉ steroid family characterized by dual double bonds and diketone functionalities. Its distinct stereochemistry arises from the specific positioning of unsaturation at C4-C5 and C8-C9 within the tetracyclic ring system [3] [5]. This contrasts sharply with:
Table 1: Stereochemical Comparison of Key Androsta-diene-dione Derivatives
Compound | Double Bond Positions | Ring System Modifications | Stereochemical Impact |
---|---|---|---|
Androsta-4,8-diene-3,17-dione | Δ⁴,⁸ | None | Planar ring B; moderate torsional strain |
Androsta-1,4-diene-3,17-dione | Δ¹,⁴ | Conjugated enone in ring A | Enhanced electrophilicity at C3-carbonyl |
Androsta-4,9(11)-diene-3,17-dione | Δ⁴,⁹(¹¹) | Exocyclic bond at C11 | Increased ring B puckering |
19-Norandrosta-4,9-diene-3,17-dione | Δ⁴,⁹(¹⁰) | Absence of C19 methyl | Altered hydrophobic interactions with enzymes |
The Δ⁴,⁸ configuration in Androsta-4,8-diene-3,17-dione introduces a unique non-conjugated diene system, distinguishing it from Δ¹,⁴ analogs where extended conjugation influences reactivity. This structural divergence affects binding to steroid-processing enzymes like aromatase, as confirmed by studies showing reduced inhibitory potency compared to Δ¹,⁴-derivatives [4] [6]. Furthermore, the C8-C9 double bond induces a slight boat conformation in ring B, modifying van der Waals interactions in biological matrices [2].
The core IUPAC name androsta-4,8-diene-3,17-dione specifies:
The molecular formula C₁₉H₂₄O₂ (MW 284.39 g/mol) is shared among several isomers differentiated by double bond placement:
O=C1C=CC2(C)CC[C@@H]3[C@@H]4CC[C@](O)(C(=O)CC4)[C@H]23
[8] . Table 2: IUPAC Nomenclature Conventions and Isomer Characteristics
Compound | Systematic IUPAC Name | CAS Registry | Key Isomeric Features |
---|---|---|---|
Androsta-4,8-diene-3,17-dione | (8R,9S,10R,13S,14S)-10,13-Dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | 68539-12-8 | Δ⁴,⁸ unsaturation; non-conjugated diene |
Androsta-1,4-diene-3,17-dione | (8R,9S,10R,13S,14S)-10,13-Dimethyl-1,7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | 897-06-3 | Conjugated Δ¹,⁴ system; planar ring A |
Androsta-4,8(14)-diene-3,17-dione | (8R,9S,10R,13S,14S)-10,13-Dimethyl-6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | 14584933 | Exocyclic Δ⁸(¹⁴) bond; ring C distortion |
Stereodescriptors are critical: The standard configuration 8R,9S,10R,13S,14S defines the stereocenters at ring junctions, though epimerization at C9 can yield 9β-isomers with inverted stereochemistry. Such variations significantly alter 3D topology—e.g., a 9β-isomer would exhibit axial orientation of the C19 methyl group, sterically hindering binding pockets [9]. The canonical SMILES for the 4,8-diene isomer CC34(C=CC(=O)C=C(CC[CH]1([CH](CCC2(C)(C(CC[CH]12)=O))3))4
confirms trans-ring fusions [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1